5-chloropicolinoyl chloride
CAS No.: 128073-03-0
Cat. No.: VC21160085
Molecular Formula: C6H3Cl2NO
Molecular Weight: 176 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 128073-03-0 |
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Molecular Formula | C6H3Cl2NO |
Molecular Weight | 176 g/mol |
IUPAC Name | 5-chloropyridine-2-carbonyl chloride |
Standard InChI | InChI=1S/C6H3Cl2NO/c7-4-1-2-5(6(8)10)9-3-4/h1-3H |
Standard InChI Key | JRIASDXJZYOBCA-UHFFFAOYSA-N |
SMILES | C1=CC(=NC=C1Cl)C(=O)Cl |
Canonical SMILES | C1=CC(=NC=C1Cl)C(=O)Cl |
Introduction
Chemical Identity and Nomenclature
5-Chloropicolinoyl chloride (CAS: 128073-03-0) is a chlorinated pyridine derivative characterized by an acid chloride functional group at the 2-position and a chlorine atom at the 5-position of the pyridine ring. The compound is known by several synonyms in the scientific literature:
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5-Chloropyridine-2-carbonyl chloride
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5-Chloro-2-pyridinecarbonyl chloride
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5-Chloropyridinecarboxylic acid chloride
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5-Chloropyridine-2-carboxylic acid chloride
This compound belongs to the broader family of pyridine derivatives, specifically to the class of picolinoyl chlorides, which are acid chlorides derived from picolinic acid (2-pyridinecarboxylic acid).
Physical and Chemical Properties
5-Chloropicolinoyl chloride possesses distinct physicochemical characteristics that determine its behavior in chemical reactions and influence its handling requirements. Table 1 summarizes the essential physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of 5-Chloropicolinoyl Chloride
Property | Value |
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CAS Number | 128073-03-0 |
Molecular Formula | C₆H₃Cl₂NO |
Molecular Weight | 176.00 g/mol |
Exact Mass | 174.959 g/mol |
Physical State | Crystalline solid (typical for similar compounds) |
Boiling Point | 220.761°C at 760 mmHg |
Flash Point | 87.314°C |
Density | 1.454 g/cm³ |
LogP | 2.114 |
Polar Surface Area (PSA) | 29.96 Ų |
Water Solubility | Reactive with water (hydrolyzes) |
Stability | Moisture sensitive |
The compound exhibits limited water solubility due to its reactivity with water, which leads to hydrolysis and formation of the corresponding carboxylic acid (5-chloropicolinic acid). As a moisture-sensitive compound, it requires proper storage conditions to maintain its integrity .
Structural Characteristics
The molecular structure of 5-chloropicolinoyl chloride features a pyridine ring with two key functional groups: a highly reactive acid chloride (-COCl) at the 2-position and a chlorine substituent at the 5-position. This arrangement confers specific electronic and steric properties that influence its reactivity patterns.
The acid chloride group is highly electrophilic, making it susceptible to nucleophilic attack by various nucleophiles such as amines, alcohols, and water. This reactivity is central to its utility in synthetic chemistry. The chlorine substituent at the 5-position alters the electronic distribution within the pyridine ring, potentially influencing the reactivity of both the pyridine nitrogen and the acid chloride functionality .
The compound's structure provides multiple sites for potential reactions:
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The acid chloride group for acylation reactions
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The pyridine nitrogen for coordination with metals or protonation
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The chlorine substituent as a potential site for cross-coupling reactions
Applications in Chemical Synthesis
5-Chloropicolinoyl chloride serves as a versatile building block in organic synthesis with multiple applications across different fields:
Pharmaceutical Intermediates
The compound plays a significant role in the synthesis of pharmaceutical intermediates, particularly those requiring the incorporation of a 5-chloropicolinoyl moiety. Evidence from patent literature shows its use in synthesizing BACE 2 inhibitors being investigated for diabetes treatment .
A notable application involves the synthesis of 5-chloro-pyridine-2-carboxylic acid (3-acetyl-4-fluoro-phenyl)-amide, which serves as a key intermediate in developing aminodihydro thiazines with potential anti-diabetic properties .
Formation of Amide Derivatives
Due to its reactive acid chloride functionality, 5-chloropicolinoyl chloride readily participates in amide bond formation reactions with primary and secondary amines. These reactions typically proceed under mild conditions, often in the presence of a base to neutralize the hydrogen chloride generated during the reaction:
5-Chloropicolinoyl chloride + R-NH₂ → 5-Chloro-N-R-picolinamide + HCl
This reactivity makes it valuable in medicinal chemistry for creating diverse libraries of amide derivatives for biological screening .
Ester Synthesis
Similar to amide formation, 5-chloropicolinoyl chloride efficiently reacts with alcohols to form the corresponding esters:
5-Chloropicolinoyl chloride + R-OH → 5-Chloropicolinic acid R-ester + HCl
These ester derivatives have applications in both pharmaceutical research and materials science .
Related Compounds and Derivatives
Several compounds are structurally related to 5-chloropicolinoyl chloride, either as precursors, derivatives, or structural isomers:
5-Chloropicolinic Acid
5-Chloropicolinic acid (CAS: 86873-60-1) is the direct precursor to 5-chloropicolinoyl chloride and is formed upon hydrolysis of the latter. It has the following properties:
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Molecular Formula: C₆H₄ClNO₂
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Molecular Weight: 157.55 g/mol
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Melting Point: 166-171°C
Nicotinoyl Chloride
Nicotinoyl chloride (CAS: 10400-19-8) is a structural isomer of picolinoyl chloride with the carbonyl chloride functionality at the 3-position of the pyridine ring instead of the 2-position:
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Molecular Formula: C₆H₄ClNO
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Molecular Weight: 141.555 g/mol
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Melting Point: 149-155°C
5-Chloronicotinoyl Chloride
5-Chloronicotinoyl chloride (CAS: 85320-79-2) is another structural isomer with the acid chloride at the 3-position and a chlorine at the 5-position:
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